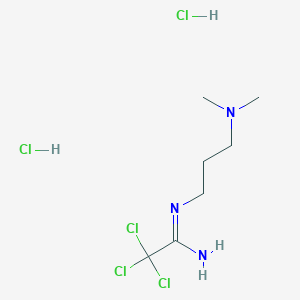
2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride, also known as TAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TAC is a white, crystalline powder that is soluble in water and has a molecular weight of 319.64 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
This compound plays a significant role in the synthesis of structurally diverse libraries through various chemical reactions. For instance, it serves as a starting material or reactant in alkylation and ring closure reactions, leading to the production of dithiocarbamates, thioethers, and various cyclic compounds such as pyrazolines and pyridines. These synthetic pathways are crucial for developing new chemical entities with potential applications in material science, pharmaceuticals, and agrochemicals (Roman, 2013).
Biochemical Applications
In biochemistry, this compound has been used as a probe or reagent for detecting and quantifying biological molecules. One notable application is its use in developing a fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples. This method allows for the trace measurement of aldehydes and ketones, showcasing the compound's utility in environmental monitoring and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Materials Science and Photophysics
In materials science, derivatives of this compound have been explored for their nonlinear optical properties. These studies are aimed at understanding and developing materials for optical device applications, such as optical limiters, which are crucial for protecting sensitive photonic and electronic devices from intense light pulses. The research on novel chalcone derivative compounds demonstrates the potential of using such materials in advanced optical technologies (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Environmental Chemistry
This compound and its derivatives also find applications in environmental chemistry, particularly in the derivatization and subsequent detection of environmental pollutants. Techniques involving 2,2,2-trichloro-N-(3-(dimethylamino)propyl)acetimidamide dihydrochloride derivatives enable the sensitive detection of pollutants like carboxylic acids through liquid chromatography and mass spectrometry, underscoring its importance in environmental monitoring and remediation efforts (Ford, Burns, & Ferry, 2007).
Eigenschaften
IUPAC Name |
2,2,2-trichloro-N'-[3-(dimethylamino)propyl]ethanimidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl3N3.2ClH/c1-13(2)5-3-4-12-6(11)7(8,9)10;;/h3-5H2,1-2H3,(H2,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXLEPAXVGXRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C(C(Cl)(Cl)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2441091.png)



![1-{3-[5-Oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2441097.png)
![8-[(dibenzylamino)methyl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2441098.png)
![5-(furan-2-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2441102.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)


![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)
![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)